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Compound of Interest

Compound Name: (S)-Piperazine-2-carboxylic acid

Cat. No.: B126285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, stands as a cornerstone in

modern medicinal chemistry. Its rigid structure and versatile functional groups make it a prized

building block in the synthesis of a wide array of therapeutic agents. This technical guide

provides an in-depth overview of the fundamental characteristics of (S)-Piperazine-2-
carboxylic acid, encompassing its physicochemical properties, synthesis methodologies, and

significant role in drug discovery.

Core Physicochemical Characteristics
(S)-Piperazine-2-carboxylic acid is a white to off-white crystalline solid. The presence of both

an acidic carboxylic acid group and basic secondary amine functionalities imparts zwitterionic

properties, influencing its solubility and reactivity.
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Property Value Reference

CAS Number 147650-70-2 [1]

Molecular Formula C₅H₁₀N₂O₂ [1]

Molecular Weight 130.15 g/mol [1]

Melting Point 243-247 °C (decomposes) [1]

Predicted pKa1 (Carboxylic

Acid)
1.90 ± 0.20 [2]

Predicted pKa2 (Amine) Not specified

Solubility

Highly soluble in water; soluble

in polar organic solvents like

methanol and ethanol.

Derivatives with protecting

groups (e.g., Boc, Cbz) exhibit

higher solubility in solvents like

dichloromethane and

dimethylformamide.

[3]

Spectroscopic Profile
The structural integrity of (S)-Piperazine-2-carboxylic acid can be confirmed through various

spectroscopic techniques.
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Technique Key Features and Observations

¹H NMR

The proton NMR spectrum in D₂O for the

dihydrochloride salt shows characteristic signals

for the piperazine ring protons and the alpha-

proton adjacent to the carboxylic acid.

¹³C NMR

The carbon NMR spectrum of the

dihydrochloride salt in D₂O displays distinct

peaks for the five carbon atoms, with the

carboxyl carbon resonating at the lowest field.

FT-IR

The infrared spectrum exhibits characteristic

absorption bands for the O-H stretch of the

carboxylic acid (broad), N-H stretches of the

secondary amines, and the C=O stretch of the

carbonyl group.

Mass Spectrometry

The mass spectrum typically shows the

molecular ion peak and fragmentation patterns

corresponding to the loss of the carboxyl group

and cleavage of the piperazine ring.

Synthesis and Chiral Resolution
The enantiomerically pure form of piperazine-2-carboxylic acid is crucial for its application in

pharmaceuticals. Two primary strategies are employed for its synthesis: asymmetric

hydrogenation and enzymatic resolution.

Asymmetric Hydrogenation of Pyrazine-2-carboxylic
Acid Derivatives
This method involves the direct hydrogenation of a prochiral pyrazine precursor using a chiral

catalyst to induce stereoselectivity.

Experimental Protocol:
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Substrate Preparation: A suitable derivative of pyrazine-2-carboxylic acid (e.g., an ester or

amide) is prepared.

Catalyst System: A rhodium or iridium complex with a chiral phosphine ligand (e.g., a

derivative of BINAP) is used as the catalyst.

Hydrogenation: The substrate and catalyst are dissolved in an appropriate solvent (e.g.,

methanol, toluene) in a high-pressure reactor.

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1 to

200 bar) at a temperature ranging from 20 to 200 °C.

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the

product is isolated and purified, often through crystallization or chromatography. Subsequent

hydrolysis of the ester or amide group yields (S)-piperazine-2-carboxylic acid.[4]

Enzymatic Resolution of Racemic Piperazine-2-
carboxamide
This biocatalytic approach utilizes the stereoselectivity of enzymes to separate the desired (S)-

enantiomer from a racemic mixture.

Experimental Protocol:

Racemate Preparation: Racemic piperazine-2-carboxamide is synthesized, typically by the

hydrogenation of pyrazine-2-carboxamide.

Enzyme Selection: An aminopeptidase, such as one from Aspergillus oryzae, is selected for

its ability to selectively hydrolyze the (S)-amide.

Enzymatic Hydrolysis: The racemic piperazine-2-carboxamide is dissolved in an aqueous

buffer at an optimal pH for the enzyme (e.g., pH 9). The enzyme is added to the solution.

Reaction Monitoring: The reaction progress is monitored by techniques such as HPLC to

determine the conversion to (S)-piperazine-2-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b126285?utm_src=pdf-body
https://patents.google.com/patent/US5945534A/en
https://www.benchchem.com/product/b126285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separation: Once the desired conversion is reached (typically around 50%), the reaction is

stopped. The resulting (S)-piperazine-2-carboxylic acid is separated from the unreacted

(R)-piperazine-2-carboxamide.

Product Isolation: The (S)-piperazine-2-carboxylic acid is isolated from the reaction

mixture, often by crystallization after acidification.

Role in Drug Discovery and Development
(S)-Piperazine-2-carboxylic acid is a versatile scaffold in the design of novel therapeutics

across various disease areas. Its incorporation into drug candidates can enhance potency,

selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:

Neuroscience: The piperazine moiety is a common feature in centrally acting agents.

Derivatives of (S)-piperazine-2-carboxylic acid have been investigated as antagonists for

the NK1 receptor for use as antiemetics and anxiolytics, and as components of multi-target-

directed ligands for Alzheimer's disease.[5][6]

Infectious Diseases: The piperazine nucleus is present in numerous antimicrobial and

antiviral drugs. Its derivatives are being explored for activity against multidrug-resistant

bacteria and viruses like SARS-CoV-2.[7][8]

Metabolic Disorders: Piperazine-containing compounds have shown potential as antidiabetic

agents, for example, through the inhibition of α-glucosidase.[9]

The general workflow for utilizing (S)-Piperazine-2-carboxylic acid in a drug discovery

program is outlined below.
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Experimental Workflow: Drug Discovery with (S)-Piperazine-2-carboxylic Acid

Synthesis/Procurement of
(S)-Piperazine-2-carboxylic acid

Chemical Modification and
Derivative Synthesis

Building Block

In Vitro Biological Screening
(e.g., enzyme assays, receptor binding)

Compound Library

Lead Compound Identification

Hit Identification

Lead Optimization
(Structure-Activity Relationship Studies)

SAR

In Vivo Efficacy and
Toxicity Studies

Candidate Selection

Preclinical Development

Safety & Efficacy Data

Click to download full resolution via product page

Caption: Drug Discovery Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b126285?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
(S)-Piperazine-2-carboxylic acid is a fundamentally important chiral building block with broad

applications in pharmaceutical research and development. Its well-defined stereochemistry and

versatile reactivity allow for its incorporation into a diverse range of bioactive molecules. A

thorough understanding of its synthesis, physicochemical properties, and spectroscopic

characteristics is essential for medicinal chemists aiming to design and develop the next

generation of innovative therapeutics. The continued exploration of novel derivatives based on

this privileged scaffold holds significant promise for addressing unmet medical needs in

neuroscience, infectious diseases, and metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b126285#s-piperazine-2-carboxylic-acid-fundamental-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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